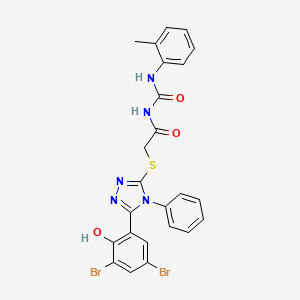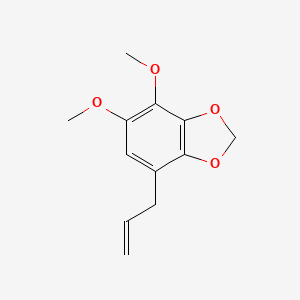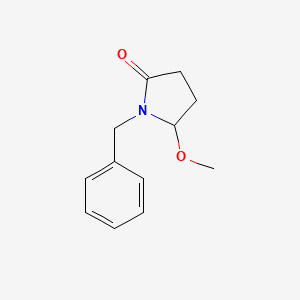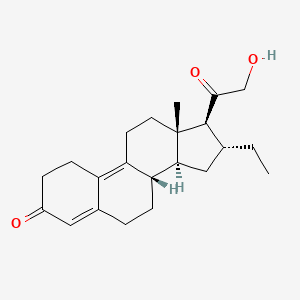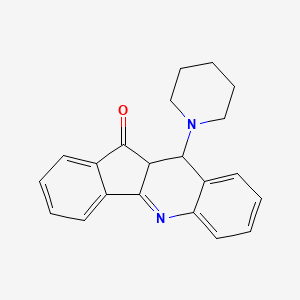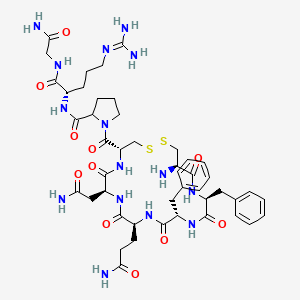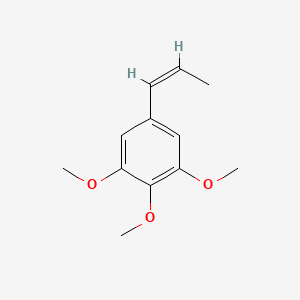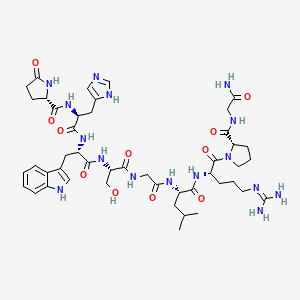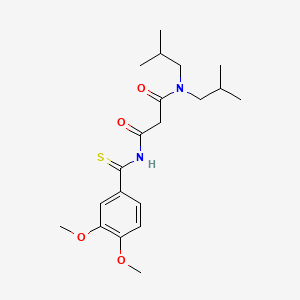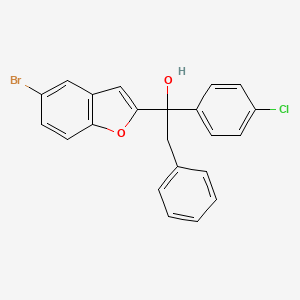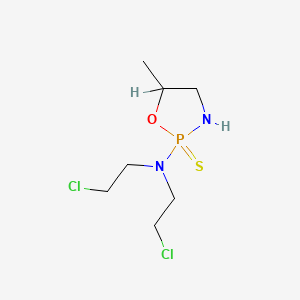
1,3,2-Oxazaphospholidine, 2-(bis(2-chloroethyl)amino)-5-methyl-, 2-sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Oxazaphospholidine, 2-(bis(2-chloroethyl)amino)-5-methyl-, 2-sulfide is a chemical compound with the molecular formula C6H13Cl2N2OPS. This compound is known for its unique structure, which includes a phosphorus atom within a five-membered ring, making it a member of the azaphospholidine family. It has applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Oxazaphospholidine, 2-(bis(2-chloroethyl)amino)-5-methyl-, 2-sulfide typically involves the reaction of 1,2-oxaphospholane 2-oxides or 2-sulfides with anilines. For example, the reaction of 1,2-thiaphospholane 2-sulfide with aniline can yield azaphospholidine 2-sulfide . The reaction conditions often require heating at elevated temperatures, such as 200°C for extended periods (e.g., 60 hours) to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Oxazaphospholidine, 2-(bis(2-chloroethyl)amino)-5-methyl-, 2-sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,2-Oxazaphospholidine, 2-(bis(2-chloroethyl)amino)-5-methyl-, 2-sulfide has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Its potential as a chemotherapeutic agent is of interest due to its structural similarity to other known anticancer compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as flame retardants or plasticizers.
Wirkmechanismus
The mechanism of action of 1,3,2-Oxazaphospholidine, 2-(bis(2-chloroethyl)amino)-5-methyl-, 2-sulfide involves its interaction with molecular targets, such as DNA or proteins. The compound’s bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on these targets, leading to cross-linking or other modifications that disrupt their normal function. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Azaphospholidine 2-oxides: These compounds share a similar ring structure but differ in the oxidation state of the phosphorus atom.
1,2-Azaphospholine 2-oxides: These compounds also have a five-membered ring with a phosphorus atom but differ in the ring’s saturation level.
Uniqueness
1,3,2-Oxazaphospholidine, 2-(bis(2-chloroethyl)amino)-5-methyl-, 2-sulfide is unique due to its specific substitution pattern and the presence of the bis(2-chloroethyl)amino group, which imparts distinct chemical reactivity and potential biological activity
Eigenschaften
CAS-Nummer |
78219-88-2 |
|---|---|
Molekularformel |
C7H15Cl2N2OPS |
Molekulargewicht |
277.15 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-5-methyl-2-sulfanylidene-1,3,2λ5-oxazaphospholidin-2-amine |
InChI |
InChI=1S/C7H15Cl2N2OPS/c1-7-6-10-13(14,12-7)11(4-2-8)5-3-9/h7H,2-6H2,1H3,(H,10,14) |
InChI-Schlüssel |
YVPFEYKCTBCNJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNP(=S)(O1)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


